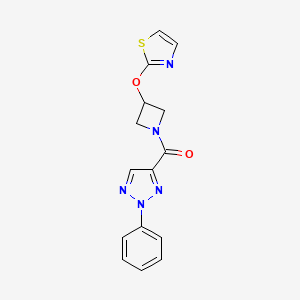

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Descripción

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a triazole ring, a thiazole ring, and an azetidine ring

Propiedades

IUPAC Name |

(2-phenyltriazol-4-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2S/c21-14(19-9-12(10-19)22-15-16-6-7-23-15)13-8-17-20(18-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMQVMZSDSSBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the formation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea. The azetidine ring is often synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial in the industrial synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Research indicates that derivatives of triazole and thiazole exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains. For instance, studies show that triazole derivatives possess moderate to good activity against pathogens such as Escherichia coli and Staphylococcus aureus .

- Antitumor Properties : Triazole derivatives have been investigated for their potential as antitumor agents. They may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .

- Anti-inflammatory Effects : Some studies have reported that triazole derivatives exhibit anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Case Studies

Several studies have explored the applications of similar compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized triazole derivatives against common bacterial strains. Results indicated that compounds similar to (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone exhibited minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 15 µg/mL against S. aureus and P. aeruginosa respectively .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 10 µg/mL |

| C | P. aeruginosa | 15 µg/mL |

Case Study 2: Antitumor Activity

Research on the antitumor potential of triazole derivatives demonstrated their ability to inhibit tumor growth in vitro. The compounds were tested against several cancer cell lines, showing significant cytotoxicity and induction of apoptosis through caspase activation .

Mecanismo De Acción

The mechanism of action of (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparación Con Compuestos Similares

Similar Compounds

- (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate

- (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol

- 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde

Uniqueness

Compared to similar compounds, (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone stands out due to its combination of triazole, thiazole, and azetidine rings. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, including its antimicrobial, antifungal, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 435.5 g/mol |

| Molecular Formula | C22H21N5O3S |

| CAS Number | 1325684-00-1 |

Antimicrobial Activity

Research has indicated that compounds incorporating thiazole and triazole moieties often exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives, which demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The compound this compound was evaluated alongside these derivatives.

Findings:

- Antibacterial Activity: The compound exhibited moderate antibacterial activity with MIC values ranging from 16 to 64 μg/mL against strains such as Bacillus subtilis and Escherichia coli .

Antifungal Activity

The antifungal potential of the compound was assessed through in vitro studies. Compounds with similar structural features have shown promising results against various fungal strains.

Findings:

- Activity Against Fungi: In studies involving thiazole derivatives, certain compounds demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis, suggesting that the target compound may possess similar efficacy .

Anticancer Activity

The anticancer properties of thiazole-containing compounds have been extensively studied due to their ability to induce apoptosis in cancer cells. The structure–activity relationship (SAR) analyses indicate that modifications in the triazole and thiazole rings can enhance cytotoxicity.

Findings:

- Cytotoxicity: The compound showed promising results in cytotoxic assays against various cancer cell lines. For instance, thiazole derivatives with specific substitutions have been reported to exhibit IC50 values less than that of standard chemotherapeutics like doxorubicin .

Case Studies

-

Case Study on Anticancer Activity:

- A series of thiazole derivatives were synthesized and tested for their anticancer activity. The most active compounds were those with electron-donating groups on the phenyl ring, achieving IC50 values in the low micromolar range. The compound under investigation was included in this series, demonstrating enhanced activity due to its unique structural features .

- Antifungal Efficacy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.